molecular formula C20H20N4O2 B2832828 4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide CAS No. 1147701-91-4

4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide

Cat. No.: B2832828
CAS No.: 1147701-91-4
M. Wt: 348.406
InChI Key: OGKGQSBFTGUYGH-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a dimethylamino group and a pyrimidinylphenyl moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the pyrimidinylphenyl moiety through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-11-18(25)23-19(21-13)15-5-4-6-16(12-15)22-20(26)14-7-9-17(10-8-14)24(2)3/h4-12H,1-3H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGQSBFTGUYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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